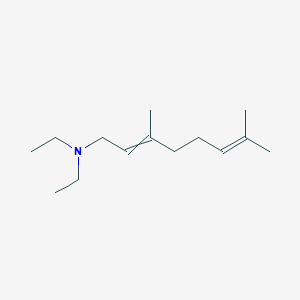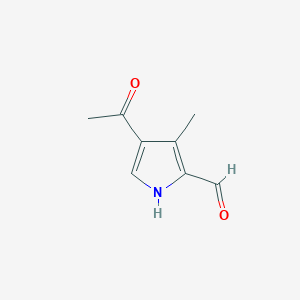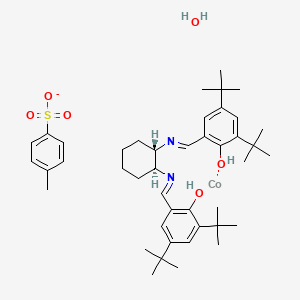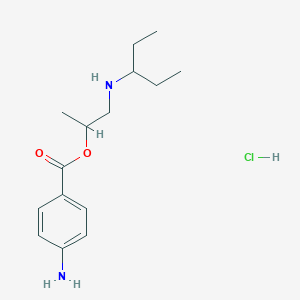
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.824 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and a pentan-3-ylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride typically involves the reaction of 4-aminobenzoic acid with propylene oxide and pentan-3-ylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminobenzoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Shares the aminobenzoyl group but lacks the propyl-pentan-3-ylazanium chloride moiety.
Propylene oxide: A precursor in the synthesis but lacks the aminobenzoyl group.
Pentan-3-ylamine: Contains the pentan-3-yl group but lacks the aminobenzoyl and chloride components.
Uniqueness
2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
69781-40-4 |
|---|---|
Fórmula molecular |
C15H25ClN2O2 |
Peso molecular |
300.82 g/mol |
Nombre IUPAC |
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-14(5-2)17-10-11(3)19-15(18)12-6-8-13(16)9-7-12;/h6-9,11,14,17H,4-5,10,16H2,1-3H3;1H |
Clave InChI |
JMBNWBYBTWTKRW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


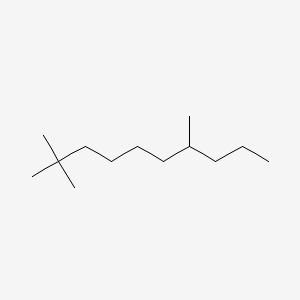

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
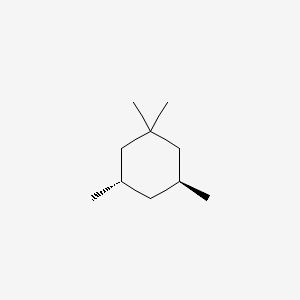
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
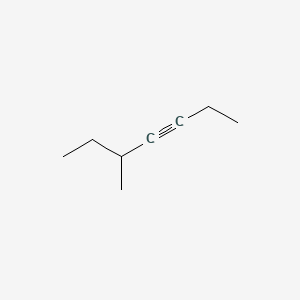
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)



![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
